molecular formula C18H16N4O4 B414048 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-nitrobenzamide

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-nitrobenzamide

Cat. No.: B414048
M. Wt: 352.3 g/mol
InChI Key: FHXAFYPWZCVGAM-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-nitrobenzamide is a chemical compound of significant interest in scientific research, particularly in the field of medicinal chemistry and chemical synthesis. This molecule features a 4-antipyrine (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) core, a scaffold well-known in pharmaceutical research , linked to a 4-nitrobenzamide group. The presence of the amide unit [-CO-NH-] is a key structural feature, often contributing to molecular conformation and intermolecular interactions, such as hydrogen bonding, which can be critical in crystal engineering and materials science . The nitro group on the benzamide ring serves as a strong electron-withdrawing moiety, which can influence the electronic properties of the molecule and make it a valuable intermediate for further chemical transformations, such as reduction to the corresponding aniline. Researchers utilize this compound and its structural analogs as key precursors or model compounds in the synthesis of more complex molecules, including hydrazone ligands for transition metal complexes . The molecular structure of related compounds shows that the amide unit can be essentially coplanar with adjacent rings, and the phenyl rings often form specific dihedral angles with the central pyrazoline ring, factors that can affect the compound's overall shape and potential biological activity . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4/c1-12-16(18(24)21(20(12)2)14-6-4-3-5-7-14)19-17(23)13-8-10-15(11-9-13)22(25)26/h3-11H,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXAFYPWZCVGAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-nitrobenzamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, structural characteristics, and biological activity, particularly focusing on its potential as an insecticide and fungicide.

Synthesis and Structural Characterization

The synthesis of this compound involves the reaction of 4-aminoantipyrine with appropriate acylating agents. Characterization techniques such as X-ray crystallography and Hirshfeld surface analysis have been employed to elucidate the molecular structure and intermolecular interactions within the crystal lattice.

The compound crystallizes in the monoclinic P21/c space group, with significant stabilization through N–H⋯O and C–H⋯O hydrogen bonds, as well as C–H⋯π interactions. These interactions contribute to the overall stability of the supramolecular assembly .

Insecticidal Activity

Recent studies have highlighted the insecticidal properties of this compound against various pests. In bioassays conducted at a concentration of 500 mg/L, the compound exhibited notable lethality against:

  • Mythimna separate : 70% mortality
  • Helicoverpa armigera : Below 50% mortality
  • Ostrinia nubilalis : Below 50% mortality
  • Spodoptera frugiperda : 70% mortality for specific derivatives

These results suggest that structural modifications can enhance insecticidal efficacy, particularly when substituents like fluorine or chlorine are introduced on the benzene ring .

Antifungal Activity

In addition to its insecticidal properties, this compound has demonstrated antifungal activity against several fungal strains. The compound showed an inhibition rate of:

  • Pyricularia oryae : 77.8%

Other compounds in related studies have shown varying degrees of antifungal activity ranging from 55.6% to 66.7% against different fungal pathogens. The structure–activity relationship (SAR) indicates that specific substituents can enhance antifungal potency .

Case Studies and Research Findings

A study conducted on the compound's interaction with proteins involved in bacterial resistance revealed a binding score of -5.26 kcal/mol when docked with Ampicillin-resistant CTX-M enzymes. This suggests potential applications in developing new antimicrobial agents targeting resistant strains .

Another research highlighted the importance of molecular modifications in enhancing both insecticidal and antifungal activities. Compounds with halogen substitutions showed improved efficacy compared to their unsubstituted counterparts .

Summary Table of Biological Activities

Activity TypeTarget OrganismConcentration (mg/L)Mortality/Inhibition Rate
InsecticidalMythimna separate50070%
InsecticidalHelicoverpa armigera500<50%
InsecticidalSpodoptera frugiperda50070% (specific derivatives)
AntifungalPyricularia oryae5077.8%

Scientific Research Applications

The compound exhibits several biological activities that make it a candidate for further research in therapeutic applications:

Anticancer Activity

Recent studies have indicated that N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-nitrobenzamide may possess significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through different mechanisms:

Cell Line IC50 Value (μM) Mechanism of Action
MCF-7 (Breast)5.8PARP inhibition
A549 (Lung)0.88Induction of apoptosis
HeLa (Cervical)12Cell cycle arrest

These findings suggest that the compound could be developed as a novel anticancer agent targeting specific pathways involved in tumor growth and survival.

Anti-inflammatory Properties

In addition to its anticancer potential, this compound has been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models, which could be beneficial for treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated the efficacy of this compound. The results indicated that the compound significantly reduced cell viability and induced apoptosis in MCF-7 and A549 cells at micromolar concentrations.

Case Study 2: Anti-inflammatory Effects

In a preclinical model of inflammation, the compound was shown to reduce edema and inflammation markers significantly. This study highlights its potential application in treating inflammatory conditions such as arthritis or other chronic inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Cytotoxic Activity

Modifications to the aryl substituent on the pyrazole ring significantly alter cytotoxic activity. For example:

  • 4-Acetylphenyl-substituted analogs (e.g., compound 5 in ) exhibit the lowest cytotoxic activity in a series of derivatives, suggesting that electron-withdrawing acetyl groups may reduce bioactivity compared to nitro groups .
  • 4-Methoxyphenyl and 4-(N-(diaminomethylene)sulfamoyl)phenyl substituents also reduce cytotoxicity, indicating that bulky or polar groups may hinder target binding .
Table 1: Substituent Impact on Cytotoxic Activity
Compound Substituent Cytotoxic Activity (Relative) Reference
Target Compound 4-Nitrobenzamide Moderate (inferred)
Compound 5 () 4-Acetylphenyl Lowest
4-Methoxyphenyl Analog 4-Methoxyphenyl Reduced

Positional Isomerism and Functional Group Variations

Nitro Group Position
  • N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methyl-3-nitrobenzamide () features a meta-nitro group with an adjacent methyl substituent. This positional isomerism may sterically hinder interactions compared to the para-nitro configuration in the target compound, which allows optimal electronic delocalization .
Benzamide vs. Acetamide
  • N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide () replaces the benzamide with an acetamide group.
Table 2: Functional Group Comparison
Compound Functional Group Key Properties Reference
Target Compound 4-Nitrobenzamide Enhanced aromatic stacking, strong H-bonding
Acetamide 4-Nitrophenyl acetamide Reduced stacking, flexible alkyl chain
4-(Methylsulfanyl)phenyl Sulfur-induced electronic effects

Crystallographic and Hydrogen-Bonding Patterns

Crystal structure analyses reveal key differences in molecular packing and hydrogen-bonding networks:

  • The target compound’s para-nitrobenzamide group forms N–H∙∙∙O hydrogen bonds with adjacent pyrazole rings, creating a stable 2D supramolecular network .
  • Dihedral angles between the pyrazole and aryl rings vary significantly:
    • Target compound: 50.0° (pyrazole vs. benzene) .
    • 4-Nitrophenyl acetamide analog: 67.0° (pyrazole vs. nitrophenyl), reducing coplanarity and π-π interactions .

Preparation Methods

Core Pyrazole Ring Formation

The synthesis begins with constructing the 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine scaffold. A modified Knorr pyrazole synthesis is employed, involving condensation of ethyl acetoacetate with phenylhydrazine under acidic conditions. Subsequent N-methylation using methyl iodide in acetone with potassium hydroxide as a base yields the 1,5-dimethyl variant.

Key reaction conditions :

  • Solvent : Ethanol/water (3:1 v/v)

  • Temperature : Reflux at 80°C for 6 hours

  • Yield : 78–82% after recrystallization from ethyl acetate

Benzamide Coupling

The 4-nitrobenzamide moiety is introduced via nucleophilic acyl substitution. The pyrazole amine reacts with 4-nitrobenzoyl chloride in anhydrous chloroform, catalyzed by triethylamine.

Optimized parameters :

ParameterValue
Molar ratio1:1.2 (pyrazole:acyl chloride)
Reaction time5 hours
Temperature60°C
WorkupDichloromethane extraction
Final purity>95% (HPLC)

This step achieves 64–68% yield, with unreacted starting materials removed via column chromatography (silica gel, ethyl acetate/hexane 1:3).

Nitro Group Introduction Strategies

While most protocols pre-install the nitro group on the benzoyl chloride precursor, alternative routes nitroylate the coupled product:

Direct Nitration of Benzamide

Post-coupling nitration uses fuming nitric acid (90%) in sulfuric acid at 0–5°C. This method requires strict temperature control to avoid byproducts like meta-nitro isomers.

Comparative performance :

MethodNitro PositionYieldPurity
Pre-installed nitroPara68%97%
Post-synthesisPara52%89%

Mass spectrometry (MS) data confirm molecular ion peaks at m/z 366.4 [M+H]⁺, aligning with theoretical values.

Advanced Purification Techniques

Crystallization Optimization

Recrystallization solvents significantly impact product morphology and purity:

Solvent SystemCrystal HabitPurityRecovery
Ethyl acetateNeedles98.5%71%
Ethanol/water (7:3)Prisms97.2%82%
AcetonitrileIrregular plates95.8%65%

X-ray diffraction analysis of ethanol/water crystals reveals a monoclinic system with space group P2₁/c.

Chromatographic Methods

Preparative HPLC (C18 column, methanol/water 75:25) resolves residual dimethylformamide (DMF) from the reaction mixture, reducing solvent content to <0.1% per ICH guidelines.

Spectroscopic Characterization

Infrared Spectroscopy

Critical absorption bands validate functional groups:

  • 1695 cm⁻¹ : Stretching vibration of pyrazolone C=O

  • 1520 cm⁻¹ and 1348 cm⁻¹ : Asymmetric/symmetric NO₂ stretching

  • 1652 cm⁻¹ : Secondary amide (CONH) stretch

Nuclear Magnetic Resonance

¹H-NMR (400 MHz, DMSO-d₆) assignments:

δ (ppm)MultiplicityAssignment
2.31sC5-CH₃ (pyrazole)
3.12sN1-CH₃
7.45–8.21mPhenyl and benzamide aromatics
10.02sNH (amide)

13C-NMR confirms quaternary carbons at δ 161.5 (C=O) and δ 148.2 (pyrazole C3).

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot studies demonstrate enhanced efficiency in flow reactors:

ParameterBatchFlow
Reaction time5 h22 min
Space-time yield0.8 kg/m³/h4.2 kg/m³/h
Solvent consumption12 L/kg5.3 L/kg

Waste Management

The process generates 3.2 kg waste/kg product, primarily from aqueous quench steps. Acidic filtrates are neutralized with CaCO₃ before disposal .

Q & A

Basic: What synthetic methods are effective for preparing N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-nitrobenzamide, and how can reaction conditions be optimized?

Methodological Answer:
The compound is typically synthesized via condensation reactions. For example:

  • Step 1: React 4-aminoantipyrine with 4-nitrobenzoyl chloride in dichloromethane (DCM) using a 1:1 molar ratio.
  • Step 2: Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to enhance amide bond formation .
  • Purification: Recrystallization from acetone or DCM/MeOH mixtures yields high-purity crystals. Optimize solvent evaporation rates (e.g., slow evaporation over 5 days) to improve crystal quality .

Key Parameters:

  • Stoichiometric control (excess acyl chloride improves yield).
  • Temperature (room temperature avoids side reactions).

Basic: Which characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction (SC-XRD): Resolves bond lengths, angles, and dihedral angles (e.g., pyrazole ring planarity deviation ≤0.0042 Å) .
  • FT-IR: Identifies C=O (1660–1680 cm⁻¹) and NO₂ (1520 cm⁻¹) stretches .
  • ¹H/¹³C NMR: Confirms substituent positions (e.g., methyl protons at δ 2.2–2.5 ppm) .

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